molecular formula C8H10INO2S B13286302 2-(4-Iodobenzenesulfonyl)ethan-1-amine

2-(4-Iodobenzenesulfonyl)ethan-1-amine

Cat. No.: B13286302
M. Wt: 311.14 g/mol
InChI Key: KYUONLMABVTFLO-UHFFFAOYSA-N
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Description

2-(4-Iodobenzenesulfonyl)ethan-1-amine (CAS 1823332-65-5) is a chemical reagent featuring a benzenesulfonamide core functionalized with an iodine atom and a terminal amine group. This structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. The iodine substituent on the aromatic ring serves as a versatile handle for further chemical modifications, allowing for the synthesis of more complex molecules via cross-coupling reactions . Compounds with similar structural motifs, particularly arylsulfonamides, are of significant interest in anticancer research . For instance, a class of arylsulfonamide-based compounds known as TASINs (Truncating APC-Selective Inhibitors) has been developed as selective cytotoxins for colorectal cancer cells with specific truncating mutations in the APC gene, which are present in a majority of colorectal cancer cases . These findings underscore the research value of the arylsulfonamide scaffold in developing targeted therapies. As a building block, this compound can be used to explore new chemical spaces and develop potential inhibitors for various biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10INO2S

Molecular Weight

311.14 g/mol

IUPAC Name

2-(4-iodophenyl)sulfonylethanamine

InChI

InChI=1S/C8H10INO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6,10H2

InChI Key

KYUONLMABVTFLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCN)I

Origin of Product

United States

Synthetic Methodologies and Strategies for the Preparation of 2 4 Iodobenzenesulfonyl Ethan 1 Amine

Direct Synthesis Approaches to the Sulfonamide Linkage

The most direct and widely employed method for constructing the sulfonamide functional group involves the reaction between a sulfonyl chloride and an amine. This classic approach is noted for its efficiency and high yields. thieme-connect.com

This strategy remains the most conventional and reliable route for preparing sulfonamides. ucl.ac.uk It involves the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride, resulting in the displacement of the chloride and the formation of the S-N bond.

To synthesize the target molecule, 2-(4-Iodobenzenesulfonyl)ethan-1-amine, the essential precursor is 4-Iodobenzenesulfonyl chloride. sigmaaldrich.com This commercially available reagent provides the "4-Iodobenzenesulfonyl" moiety of the final compound. sigmaaldrich.com The reaction pairs this sulfonyl chloride with a suitable two-carbon amine source, such as ethanamine or a protected equivalent like 2-aminoethanol, which would require subsequent functional group manipulation. The general reaction is a well-established method for creating the sulfonamide linkage. ucl.ac.uknih.gov

The reaction between 4-Iodobenzenesulfonyl chloride and an amine like ethanamine proceeds via nucleophilic acyl substitution at the sulfur center. The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is removed from the nitrogen (typically by a base) to yield the stable sulfonamide.

The successful synthesis of sulfonamides via sulfonylation is highly dependent on the optimization of reaction conditions to maximize yield and minimize side products. Key parameters include the choice of solvent, base, and reaction temperature. thieme-connect.comcbijournal.com

Bases: The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent the protonation of the starting amine, which would render it non-nucleophilic. Organic bases such as pyridine (B92270) or triethylamine (B128534) are commonly employed for this purpose. cbijournal.comorgsyn.org Inorganic bases like sodium carbonate or potassium carbonate can also be used, particularly in biphasic solvent systems. cbijournal.com

Solvents: The choice of solvent is critical for ensuring that all reactants are appropriately solvated. Aprotic solvents are generally preferred. Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve both the sulfonyl chloride and the amine. orgsyn.org Other suitable solvents include tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and dimethylformamide (DMF). cbijournal.comorganic-chemistry.org

Temperature: The sulfonylation reaction is typically exothermic. Therefore, temperature control is crucial. Reactions are often initiated at a reduced temperature (e.g., 0 °C) by cooling the reaction vessel in an ice bath. orgsyn.org After the initial addition of the sulfonyl chloride, the reaction may be allowed to warm to room temperature to ensure completion. orgsyn.org

ParameterCommon ChoicesRationale/FunctionReference
BaseTriethylamine, Pyridine, Na₂CO₃, K₂CO₃Neutralizes HCl byproduct, preventing amine protonation. cbijournal.comorgsyn.org
SolventDichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileProvides a medium to dissolve reactants and facilitate the reaction. cbijournal.comorgsyn.orgorganic-chemistry.org
Temperature0 °C to Room TemperatureControls the exothermic nature of the reaction to prevent side product formation. cbijournal.comorgsyn.org

For sulfonamide synthesis to be viable on a larger, industrial scale, considerations of yield, purity, and process efficiency are paramount. The sulfonylation of amines with sulfonyl chlorides is generally a high-yielding reaction, often achieving good to excellent yields. thieme-connect.com

Yields: With optimized conditions, yields for this type of reaction can be quite high, sometimes quantitative. cbijournal.com Factors that influence yield include the purity of the starting materials, precise stoichiometric control, efficient mixing, and effective temperature management.

Reductive amination is a versatile and powerful method for forming carbon-nitrogen bonds, providing an alternative route to the amine functionality. libretexts.org This two-step process, often performed in a single pot, involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine source, followed by the reduction of the intermediate imine. libretexts.org

To apply this to the synthesis of this compound, a precursor such as (4-iodophenylsulfonyl)acetaldehyde would be required. This aldehyde could be reacted with ammonia (B1221849) (as the source for the primary amine) to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. A common and mild reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN). libretexts.org

More advanced catalytic systems have also been developed. For instance, nickel-catalyzed asymmetric reductive amination using formic acid as a safe and economical hydrogen source has been shown to be effective for converting a wide range of ketones into sulfonamides with excellent enantiomeric excess, highlighting the potential for stereocontrolled synthesis. nih.gov While the target molecule is not chiral, these modern catalytic methods demonstrate the broad applicability and efficiency of reductive amination in complex amine synthesis. nih.govresearchgate.net


Alternative Primary Amine Synthesis Routes to the Ethane-1-amine Moiety

Alkylation of Nitrogen Nucleophiles

The synthesis of primary amines via the alkylation of nitrogen nucleophiles, such as ammonia, is a fundamental transformation in organic chemistry. However, this method is often complicated by a lack of selectivity, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comorgsyn.org The product amine can be more nucleophilic than the starting ammonia or amine, resulting in subsequent alkylation reactions that diminish the yield of the desired primary amine. masterorganicchemistry.com

For the specific synthesis of this compound, this strategy would theoretically involve the reaction of a suitable precursor, such as 2-(4-iodobenzenesulfonyl)ethyl halide, with ammonia.

Table 1: Hypothetical Alkylation Approach

Reactant 1 Reactant 2 Potential Product Major Challenge

To circumvent the issue of over-alkylation, alternative nitrogen nucleophiles or specialized procedures are often employed. orgsyn.org One such approach involves using sulfonamides themselves as nucleophiles, followed by a deprotection step. orgsyn.orglibretexts.org

Gabriel Synthesis and Analogous Phthalimide-based Routes

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, specifically designed to avoid the over-alkylation problems inherent in direct alkylation with ammonia. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org The process involves the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide. The phthalimide group acts as a protected form of ammonia, preventing multiple alkylations due to steric hindrance and electronic effects. chemistrysteps.commasterorganicchemistry.com The primary amine is subsequently liberated by hydrolysis or, more commonly, through hydrazinolysis (the Ing-Manske procedure). wikipedia.orgthermofisher.com

A theoretical Gabriel synthesis for this compound would proceed in two main steps:

Alkylation: Potassium phthalimide would be treated with a 2-(4-iodobenzenesulfonyl)ethyl halide.

Deprotection: The resulting N-alkylated phthalimide would then be treated with hydrazine (B178648) (N₂H₄) to release the target primary amine. masterorganicchemistry.com

This method's primary advantage is its high selectivity for producing primary amines. libretexts.org

Table 2: Theoretical Gabriel Synthesis Pathway

Step Reactants Intermediate/Product Purpose
1. Alkylation Potassium phthalimide, 2-(4-iodobenzenesulfonyl)ethyl halide N-[2-(4-Iodobenzenesulfonyl)ethyl]phthalimide Forms the protected amine

Advanced and Emerging Synthetic Transformations Leading to the Compound

Metal-Free C-H Functionalization for C-N Bond Formation (e.g., Thianthrenation-mediated Amination)

Modern organic synthesis increasingly focuses on C-H functionalization, a strategy that allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, enhancing atom economy and simplifying synthetic routes. nih.gov Metal-free approaches are particularly attractive from an environmental and cost perspective. researchgate.netfrontiersin.org

One cutting-edge, metal-free technique is thianthrenation. This method involves the activation of an aromatic or vinylic C-H bond by forming a thianthrenium salt. researchgate.netchemrxiv.org This salt then acts as an excellent electrophile, which can react with a variety of nucleophiles, including nitrogen-based ones, to form new C-N bonds under mild conditions. researchgate.netrsc.org While powerful for creating complex amines and enamines from simple alkenes and arenes, the application of thianthrenation or similar C-H amination strategies to directly synthesize a molecule with the specific structure of this compound has not been documented. researchgate.net

Sulfur Dioxide Surrogate Methodologies for Sulfonylation

The installation of a sulfonyl group is a cornerstone of medicinal chemistry. researchgate.net Traditional methods often rely on the use of sulfonyl chlorides. nih.gov However, emerging strategies utilize sulfur dioxide (SO₂) surrogates, which are stable, easy-to-handle solids that can release SO₂ in a controlled manner. nih.govd-nb.info A prominent example is DABSO (DABCO-bis(sulfur dioxide)), an adduct of DABCO and sulfur dioxide. nih.govnih.gov

A general one-pot synthesis of sulfonamides using this methodology involves:

Reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with the SO₂ surrogate to form a metal sulfinate in situ. nih.gov

Subsequent reaction with an amine under oxidative conditions to form the sulfonamide. nih.govnih.gov

This approach provides access to a wide array of sulfonamides from readily available starting materials, bypassing the need for pre-formed sulfonyl chlorides. nih.gov While this powerful method could theoretically be adapted to produce the iodosubstituted aryl sulfonyl core of the target molecule, a specific application for the synthesis of this compound has not been reported in the literature. researchgate.netrsc.org

Multi-component Reactions Incorporating Sulfonyl Amine Units

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. openaccesspub.orgnih.govnih.gov MCRs are valued for their high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. openaccesspub.orgresearchgate.net

Several MCRs are known to produce sulfonamides or related structures. openaccesspub.org For instance, a one-pot, three-component reaction of a sulfonyl azide, an alkyne, and an amine can yield sulfonyl amidines under mild, solvent-free conditions. openaccesspub.org Other MCRs, like the Aza-Diels-Alder (Povarov) reaction, can incorporate imines, which may be derived from sulfonyl-protected amines, to build complex nitrogen-containing heterocycles. nih.govresearchgate.net

Despite the versatility and power of MCRs in modern synthetic chemistry, a specific multi-component reaction designed to directly assemble this compound has not been described in the scientific literature.

Chemical Reactivity and Derivatization Strategies of 2 4 Iodobenzenesulfonyl Ethan 1 Amine

Transformations at the Primary Amine Functional Group

The primary amine group (-NH₂) is a potent nucleophile and a weak base, making it susceptible to a variety of electrophilic substitution reactions. These transformations are fundamental for modifying the molecule's structure, properties, and for preparing it for subsequent synthetic steps.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The primary amine of 2-(4-Iodobenzenesulfonyl)ethan-1-amine can react with alkylating agents, such as alkyl halides or alcohols, to form secondary and tertiary amines. organic-chemistry.org The reaction with alkyl halides typically proceeds via an S(_N)2 mechanism. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to polyalkylation and the formation of quaternary ammonium (B1175870) salts. researchgate.net More controlled mono-alkylation can be achieved using alcohols as alkylating agents through "borrowing hydrogen" methods catalyzed by transition metals like iron or manganese. organic-chemistry.orgionike.com

N-Acylation: In contrast to alkylation, N-acylation is a highly efficient and controllable reaction for primary amines. acs.org Reaction with acylating agents like acid chlorides or acid anhydrides proceeds readily to form stable N-acyl sulfonamide derivatives (amides). researchgate.net The resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which effectively prevents over-acylation. researchgate.net This reaction is widely used for the introduction of various acyl groups and for the protection of the amine functionality during multi-step syntheses.

Table 1: N-Alkylation and N-Acylation Reactions
Reaction TypeReagent ClassExample ReagentProduct TypeKey Considerations
N-AlkylationAlkyl HalideMethyl Iodide (CH₃I)Secondary/Tertiary AmineRisk of polyalkylation; requires careful control of stoichiometry. researchgate.net
N-AlkylationAlcoholBenzyl AlcoholSecondary AmineOften requires a metal catalyst (e.g., Fe, Mn, Pd). ionike.comresearchgate.net
N-AcylationAcid ChlorideAcetyl Chloride (CH₃COCl)Amide (N-acyl sulfonamide)Highly efficient and selective for mono-acylation. acs.org
N-AcylationAcid AnhydrideAcetic Anhydride ((CH₃CO)₂O)Amide (N-acyl sulfonamide)Generally requires a base to neutralize the carboxylic acid byproduct.

Formation of Imines and their Subsequent Transformations

The reaction of the primary amine with aldehydes or ketones under mildly acidic conditions results in the formation of an imine , also known as a Schiff base. libretexts.orgchemistrysteps.com This condensation reaction is reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comlibretexts.org To drive the equilibrium towards the imine product, water is typically removed from the reaction mixture. youtube.com

The resulting N-sulfonyl imines are valuable synthetic intermediates. nih.govresearchgate.netsemanticscholar.org The electron-withdrawing sulfonyl group enhances the electrophilicity of the imine carbon, making them excellent substrates for a variety of transformations:

Reduction: Imines can be readily reduced to the corresponding secondary amines using reducing agents such as sodium borohydride (B1222165) (NaBH₄). This two-step process of imine formation followed by reduction is known as reductive amination and is a powerful method for forming C-N bonds. nih.gov

Nucleophilic Addition: The polarized C=N bond of N-sulfonyl imines can be attacked by a wide range of nucleophiles (e.g., organometallics, enolates, alkynes) to generate α-substituted amine derivatives. researchgate.net

Cycloaddition Reactions: N-sulfonyl imines can act as dienophiles or heterodienes in cycloaddition reactions, such as aza-Diels-Alder reactions, providing access to complex nitrogen-containing heterocyclic structures. nih.govresearchgate.net

Table 2: Imine Formation and Subsequent Transformations
ReactantExampleInitial ProductSubsequent TransformationFinal Product Type
AldehydeBenzaldehydeN-Sulfonyl ImineReduction (e.g., with NaBH₄)N-Substituted Secondary Amine. nih.gov
KetoneAcetoneN-Sulfonyl ImineNucleophilic Addition (e.g., with a Grignard reagent)α-Branched Secondary Amine. researchgate.net
AldehydeCinnamaldehydeN-Sulfonyl ImineAza-Diels-Alder Reaction (with a diene)Nitrogen Heterocycle. researchgate.net

Derivatization for Analytical and Synthetic Purposes

Derivatization of the primary amine is crucial for both analytical detection and synthetic applications.

Analytical Derivatization: Primary aliphatic amines, like that in this compound, often lack strong chromophores or fluorophores, making them difficult to detect using common chromatographic techniques like HPLC with UV or fluorescence detectors. sigmaaldrich.com Pre-column derivatization involves reacting the amine with a labeling reagent to attach a moiety that is easily detectable. thermofisher.com Reagents such as dansyl chloride, o-phthalaldehyde (B127526) (OPA), or 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) are commonly used to convert amines into highly fluorescent derivatives, enabling sensitive and selective quantification. sigmaaldrich.comacs.orgnih.gov

Synthetic Derivatization: For synthetic purposes, the amine can be derivatized to alter its reactivity or to install a protecting group. For instance, reaction with benzenesulfonyl chloride in the presence of a base (the Hinsberg test) would confirm its character as a primary amine by forming a sulfonamide that is soluble in alkali. Acylation, as described in section 3.1.1, is a common method to protect the amine group, preventing it from reacting in subsequent steps that target other parts of the molecule. acs.org

Reactions Involving the 4-Iodophenyl Moiety

The carbon-iodine bond on the phenyl ring is a key site for synthetic modification, primarily through reactions catalyzed by transition metals or, under specific conditions, through nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The 4-iodophenyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions. nih.gov Among these, the Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. mdpi.com This reaction couples the aryl iodide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgacs.org

The general catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the iodide.

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the new biaryl product and regenerating the Pd(0) catalyst.

The high reactivity of aryl iodides allows these reactions to proceed under relatively mild conditions. frontiersin.org The Suzuki-Miyaura coupling enables the introduction of a vast array of aryl, heteroaryl, vinyl, and alkyl groups at the 4-position of the benzenesulfonyl ring, providing a direct route to complex molecular architectures.

Table 3: Example Suzuki-Miyaura Coupling Reactions
Boronic Acid / EsterExampleProduct ClassSignificance
Aryl Boronic AcidPhenylboronic AcidBiaryl CompoundCore structure in many pharmaceuticals and materials. mdpi.com
Heteroaryl Boronic AcidPyridine-3-boronic AcidAryl-Heteroaryl CompoundAccess to medicinally relevant heterocyclic scaffolds. nih.gov
Vinyl Boronic AcidVinylboronic acid pinacol (B44631) esterStyrene DerivativeInstallation of a reactive vinyl group for further chemistry.
Alkyl Boronic AcidMethylboronic AcidAlkylated AreneDirect C(sp²)–C(sp³) bond formation.

Nucleophilic Aromatic Substitution (S(_{N})Ar) at the Aryl Iodide

Nucleophilic Aromatic Substitution (S({N})Ar) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org Unlike S({N})1 and S({N})2 reactions, the S({N})Ar mechanism does not proceed via backside attack or carbocation formation. wikipedia.org Instead, it occurs via a two-step addition-elimination mechanism. libretexts.org

For this reaction to be feasible, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. chemistrysteps.com In this compound, the sulfonyl group (-SO₂-) is a powerful EWG located para to the iodine atom. This positioning strongly activates the ring toward nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org

However, the nature of the leaving group is also critical. In S({N})Ar reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The reactivity order for halogen leaving groups is F > Cl > Br > I. nih.gov This is because more electronegative halogens polarize the C-X bond more effectively, making the carbon atom more electrophilic and susceptible to attack. Therefore, while the sulfonyl group provides strong electronic activation, the iodo group is the poorest leaving group among the halogens for this specific mechanism. Consequently, S({N})Ar reactions at this position would likely require harsh conditions or very potent nucleophiles and would have to compete with the highly efficient palladium-catalyzed coupling reactions.

Direct Arylation and Related C-H Activation Methods

The derivatization of "this compound" at the aryl iodide moiety can be effectively achieved through direct arylation and related C-H activation methodologies. These palladium-catalyzed reactions offer a powerful and atom-economical approach for the formation of C-C bonds, directly coupling the C-I bond with a C-H bond of a suitable partner. Given the presence of the reactive C-I bond, the 4-iodobenzenesulfonyl group is a prime site for such transformations.

In a typical direct arylation scenario, the C-I bond of "this compound" would undergo oxidative addition to a low-valent palladium catalyst. The resulting arylpalladium(II) intermediate would then react with a C-H bond of a coupling partner, such as an arene or heteroarene, in a process often facilitated by a directing group or the inherent reactivity of the C-H bond. This is followed by reductive elimination to furnish the biaryl product and regenerate the active palladium catalyst. The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. For aryl iodides, catalyst poisoning by the iodide formed during the reaction can be a concern, which is sometimes mitigated by the addition of silver salts. sigmaaldrich.com

The amine functionality in the ethanamine side chain could potentially coordinate to the palladium center and influence the catalytic activity. However, under many direct arylation conditions, the amine is expected to be protonated or engaged in other non-covalent interactions that might modulate its coordinating ability. The table below illustrates representative examples of palladium-catalyzed direct arylation reactions involving aryl iodides with various arenes, which serve as a model for the expected reactivity of "this compound".

Table 1: Representative Palladium-Catalyzed Direct Arylation of Aryl Iodides

EntryAryl IodideCoupling PartnerCatalyst/LigandBaseSolventYield (%)
1IodobenzeneBenzene (B151609)Pd(OAc)₂ / P(o-tol)₃K₂CO₃DMA75
24-IodoanisoleThiophenePdCl₂(PPh₃)₂Cs₂CO₃Dioxane88
31-IodonaphthaleneFuranPd(dba)₂ / SPhosKOAcToluene92
44-IodotoluenePyridine (B92270)Pd(OAc)₂ / PCy₃K₃PO₄Mesitylene65

Modifications of the Sulfonyl Group

Selective Reduction or Oxidation of the Sulfone Linkage

The sulfonyl group in "this compound" is a robust and generally stable functional group. However, under specific conditions, it can be subjected to selective reduction or oxidation, offering pathways to alternative sulfur-containing functionalities.

Reduction: The reduction of an aryl sulfone to a sulfide (B99878) is a challenging transformation due to the high stability of the sulfone moiety. Strong reducing agents and harsh reaction conditions are typically required. Common reagents for this transformation include diisobutylaluminium hydride (DIBAL-H), lithium aluminum hydride (LiAlH₄), and samarium(II) iodide. Reductive desulfonylation, which involves the complete removal of the sulfonyl group to form a C-H bond, can also occur, particularly with reducing agents like sodium amalgam or aluminum amalgam. yale.edu In the context of "this compound," the choice of reducing agent would need to be carefully considered to avoid the reduction of the aryl iodide.

Oxidation: The sulfonyl group is in the highest oxidation state of sulfur (+6), and therefore, it cannot be further oxidized at the sulfur atom. However, oxidative processes can be directed at other parts of the molecule. For instance, benzylic oxidation of related N-(arylsulfonyl)benzylamines to N-arylsulfonylimines has been achieved using oxidants like potassium persulfate (K₂S₂O₈). nih.gov While "this compound" lacks a benzylic position, this highlights that oxidative transformations would likely occur at the ethanamine side chain if suitable conditions were applied, potentially leading to imine or other oxidized products, depending on the specific reagents used.

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Mechanisms in C-N and C-S Bond Formation

The functional groups present in "this compound" are central to key bond-forming reactions, and understanding their mechanisms is crucial for predicting reactivity and optimizing conditions.

C-N Bond Formation: The primary amine of the ethanamine moiety can participate in C-N bond-forming reactions, such as the Buchwald-Hartwig amination, with aryl halides. While the target molecule itself contains an aryl iodide, its amine group could react with a different aryl halide. The generally accepted mechanism for palladium-catalyzed amination of aryl halides involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. doubtnut.com The resulting arylpalladium(II) halide complex then undergoes reaction with the amine in the presence of a base to form a palladium amido complex. Subsequent reductive elimination from this complex yields the desired N-aryl product and regenerates the Pd(0) catalyst. doubtnut.com The nature of the ligand on the palladium catalyst is critical for the efficiency of the reductive elimination step. doubtnut.com

C-S Bond Formation: The aryl iodide of "this compound" is a suitable substrate for palladium-catalyzed C-S bond formation with thiols. The mechanism is analogous to C-N bond formation, involving oxidative addition of the aryl iodide to Pd(0), followed by reaction with a thiolate (formed from the thiol and a base) to generate a palladium thiolate complex. Reductive elimination then affords the aryl sulfide and the regenerated Pd(0) catalyst.

Alternatively, the sulfonyl group itself can be considered in the context of C-S bond formation, though this typically involves the synthesis of the sulfonyl group rather than its subsequent reaction. For instance, palladium-catalyzed coupling of arylboronic acids with a sulfur dioxide source can lead to the formation of an arylsulfonyl group. ucl.ac.uk

Exploration of Radical Pathways and Photoredox Catalysis

In addition to traditional palladium-catalyzed cross-coupling reactions, radical pathways, particularly those initiated by photoredox catalysis, offer alternative and often milder conditions for the derivatization of molecules like "this compound".

The aryl iodide moiety is a known precursor to aryl radicals under photoredox conditions. Upon excitation by visible light, a photocatalyst can engage in a single-electron transfer (SET) with the aryl iodide, leading to the formation of an aryl radical and an iodide anion. This aryl radical can then participate in a variety of transformations, including addition to alkenes or arenes, or coupling with other radical species.

The sulfonamide functionality can also be involved in radical reactions. For example, sulfonyl radicals can be generated from sulfonyl chlorides or sulfinate salts and can participate in additions to unsaturated bonds. Recent studies have demonstrated that photoredox catalysis can be used for the three-component assembly of primary aryl sulfonamides. sigmaaldrich.com Furthermore, synergistic photoredox and copper catalysis has been employed for the synthesis of sulfonamides from aryl radical precursors and amines.

Nickel-catalyzed sulfonamidation of aryl halides under photosensitized conditions has also been reported, suggesting that the C-I bond of "this compound" could be a suitable handle for such transformations. These reactions may proceed through an energy-transfer mechanism, where the excited photocatalyst transfers energy to a Ni(II) complex, facilitating C-N bond reductive elimination. The exploration of these radical and photoredox pathways opens up new avenues for the functionalization of "this compound" under mild and controlled conditions.

Advanced Analytical and Spectroscopic Characterization of 2 4 Iodobenzenesulfonyl Ethan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of each atom in a molecule.

Proton NMR (¹H NMR) provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-(4-Iodobenzenesulfonyl)ethan-1-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the ethanamine side chain.

The p-disubstituted benzene (B151609) ring typically gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing sulfonyl group are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the protons ortho to the iodine atom. The protons of the two methylene (B1212753) groups (-CH₂-) in the ethanamine chain will appear as triplets due to coupling with each other. The -CH₂- group directly attached to the electron-withdrawing sulfonyl group will be more deshielded than the -CH₂- group adjacent to the amine. The protons of the primary amine (-NH₂) may appear as a broad singlet, and their chemical shift can be variable depending on the solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (ortho to -SO₂) ~ 7.9 - 8.1 Doublet (d) ~ 8-9
Aromatic (ortho to -I) ~ 7.6 - 7.8 Doublet (d) ~ 8-9
-SO₂-CH₂- ~ 3.4 - 3.6 Triplet (t) ~ 6-7
-CH₂-NH₂ ~ 3.0 - 3.2 Triplet (t) ~ 6-7

Note: These are predicted values based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, providing information on the number of different carbon environments. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

For this compound, six distinct signals are expected in the ¹³C NMR spectrum: four for the aromatic carbons and two for the aliphatic carbons. The carbon atom attached to the iodine (C-I) is expected to have a chemical shift significantly influenced by the heavy atom effect. The carbon attached to the sulfonyl group (C-SO₂) will be deshielded. The two sets of equivalent aromatic carbons (CH) will have distinct signals. The aliphatic carbons will appear in the upfield region of the spectrum, with the carbon adjacent to the sulfonyl group being more deshielded than the one adjacent to the amine group. The use of techniques like off-resonance decoupling can help in assigning these signals by providing information on the number of attached protons. nih.gov

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
C-SO₂ (Aromatic) ~ 140 - 145
C-I (Aromatic) ~ 95 - 105
CH (Aromatic, ortho to -SO₂) ~ 128 - 130
CH (Aromatic, ortho to -I) ~ 138 - 140
-SO₂-CH₂- ~ 50 - 55

Note: These are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced NMR techniques are employed. ipb.pt

2D NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools.

COSY would show correlations between the coupled protons, confirming the J-coupling between the two methylene groups of the ethanamine chain.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum. ipb.pt

HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between the aromatic ring and the sulfonyl group, and between the sulfonyl group and the ethanamine side chain. ipb.pt

Solid-State NMR (SSNMR): For characterizing the compound in its crystalline or solid form, SSNMR is a valuable technique. It provides information about the molecular structure, conformation, and intermolecular interactions in the solid state, which can differ from the solution state. researchgate.net This method is particularly useful for studying polymorphism, which is common in sulfonamide derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. americanpharmaceuticalreview.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for qualitative analysis. rsc.org

For this compound, the FT-IR spectrum would be dominated by strong absorptions from the sulfonamide and amine groups. The key expected vibrational bands are:

N-H Stretching: The primary amine (-NH₂) group will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. rsc.org

S=O Stretching: The sulfonyl (-SO₂) group will exhibit two very strong and distinct absorption bands: one for asymmetric stretching (typically 1300-1350 cm⁻¹) and one for symmetric stretching (typically 1150-1180 cm⁻¹). These are often the most intense peaks in the spectrum.

Aromatic Vibrations: C-H stretching vibrations on the benzene ring appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region. rsc.org Out-of-plane C-H bending vibrations in the 800-850 cm⁻¹ range can be indicative of the 1,4-disubstitution pattern.

S-N and C-S Stretching: The S-N stretching vibration is typically found in the 900-940 cm⁻¹ region, while the C-S stretch appears at a lower frequency, around 650-750 cm⁻¹. scispace.com

Table 3: Key FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Primary Amine (-NH₂) N-H Asymmetric Stretch ~ 3400 - 3500 Medium
Primary Amine (-NH₂) N-H Symmetric Stretch ~ 3300 - 3400 Medium
Primary Amine (-NH₂) N-H Scissoring (Bending) ~ 1590 - 1650 Medium-Strong
Sulfonyl (-SO₂) S=O Asymmetric Stretch ~ 1320 - 1350 Strong
Sulfonyl (-SO₂) S=O Symmetric Stretch ~ 1150 - 1170 Strong
Aromatic Ring C-H Stretch ~ 3030 - 3100 Medium-Weak
Aromatic Ring C=C Stretch ~ 1475, 1580 Medium
Aromatic Ring C-H Out-of-Plane Bend ~ 810 - 840 Strong
Sulfonamide S-N Stretch ~ 910 - 940 Medium

Note: These are typical frequency ranges. The exact position of the bands can be influenced by the molecular environment and physical state.

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, usually from a laser. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. americanpharmaceuticalreview.com Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric S=O Stretch: The symmetric stretching of the sulfonyl group is typically very strong in the Raman spectrum.

Aromatic Ring Vibrations: The "ring breathing" mode of the p-disubstituted benzene ring usually gives a strong and sharp signal.

C-S and S-N Stretching: These vibrations are also expected to be Raman active. scispace.com

C-I Stretching: The vibration of the carbon-iodine bond, involving a heavy atom, would be more prominent in the low-frequency region of the Raman spectrum compared to the FT-IR spectrum.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural confirmation. scispace.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a cornerstone analytical technique for the characterization of this compound and its derivatives, providing critical information regarding their molecular weights and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is instrumental in the unambiguous determination of the elemental composition of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS allows for the calculation of the precise molecular formula, a crucial step in the identification of newly synthesized compounds. For instance, in the analysis of related benzenesulfinyl-methylphenylamine compounds, ESI-FTICR-MS (Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry) has been employed to verify the elemental formulae of fragment ions, showcasing the power of this technique in elucidating fragmentation pathways. researchgate.net

The fragmentation patterns observed in the mass spectra of these compounds provide valuable structural information. While specific fragmentation data for this compound is not extensively detailed in the provided context, general principles suggest that cleavage of the sulfonamide bond, loss of the ethylamine (B1201723) side chain, and fragmentation of the iodinated phenyl ring would be expected fragmentation pathways. The study of related compounds, such as 2,4-substituted thieno[3,2-d]pyrimidines, has demonstrated complex and analytically valuable fragmentation behavior under positive ion electrospray ionization collision-induced dissociation ((+)-ESI-CID) mass spectrometry, indicating the potential for detailed structural elucidation of similar sulfonamide-containing molecules. researchgate.net

Table 1: Illustrative HRMS Fragmentation Data for a Hypothetical Derivative

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Inferred Structural Moiety
327.9658282.9389C2H5NEthanamine
327.9658164.9072C2H6N2O2S4-Iodobenzenesulfonyl
327.9658126.9045C8H10INO2SIodine

Note: This table is illustrative and based on general fragmentation principles of similar compounds.

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules like this compound and its derivatives. ESI allows for the ionization of the analyte directly from a solution, typically by protonation to form [M+H]⁺ ions in positive ion mode, which can then be detected by the mass spectrometer. This technique is often coupled with liquid chromatography (LC) for the separation and analysis of complex mixtures. The amenability of a compound to ESI can be enhanced through derivatization, which involves chemically modifying the analyte to introduce a more readily ionizable group. researchgate.net

While ESI is a primary method, other ionization techniques may also be applicable. For instance, electron ionization (EI) can be used, although it is a higher-energy technique that often leads to more extensive fragmentation. A study on bis(perfluoroacyl) derivatives of bifunctional aminobenzenes revealed a unique 'para-effect' under EI conditions, where para-isomers exhibited a successive loss of specific radicals and molecules, leading to very intense peaks in the EI spectra. researchgate.net This highlights how the choice of ionization technique can influence the observed fragmentation and provide different types of structural information. Additionally, the potential for in-source reactions, such as the reduction of nitriles to amines in positive ion electrospray ionization, should be considered during spectral interpretation. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid, offering definitive proof of structure and detailed information on molecular geometry, conformation, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a molecule in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision. For derivatives of this compound that form suitable single crystals, SCXRD can provide unambiguous confirmation of their chemical constitution and stereochemistry. The process has been successfully applied to a wide range of organic molecules, including those with similar functional groups, to elucidate their structures. mdpi.comnih.gov

Elucidation of Molecular Geometry and Conformational Features

Once the atomic coordinates are determined from SCXRD data, a detailed analysis of the molecular geometry can be performed. This includes the precise measurement of bond lengths, bond angles, and torsion angles. For this compound and its derivatives, this would allow for a detailed understanding of the geometry around the sulfur atom of the sulfonyl group, the conformation of the ethanamine side chain, and the planarity of the iodinated phenyl ring. Conformational features, such as the relative orientation of the phenyl ring and the sulfonyl group, can be precisely determined. In the crystal structures of related 4-halobenzenesulfonamides, the molecular packing is influenced by the nature of the halogen substituent. researchgate.net

Table 2: Representative Crystallographic Data for a Related Sulfonamide

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)

Note: Data is for a representative heterocyclic compound containing a sulfonamide moiety and is for illustrative purposes. mdpi.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, which can be thoroughly analyzed using crystallographic data. rsc.org For this compound, the presence of the amine and sulfonyl groups suggests the formation of strong hydrogen bonds of the N-H···O type. These interactions are a common feature in the crystal structures of sulfonamides and play a crucial role in the formation of layered or three-dimensional networks. researchgate.netnih.gov

In addition to hydrogen bonding, other non-covalent interactions can be significant. The iodinated phenyl ring can participate in halogen bonding (I···N or I···O interactions) and potentially π-π stacking interactions, although the latter may be less prevalent in some related structures. researchgate.netrsc.org The analysis of the crystal packing of 4-halobenzenesulfonamides revealed that while N-H···O hydrogen bonds are a common feature, the sterically demanding iodo substituent can lead to the formation of three-center bonds. researchgate.net Furthermore, interlayer halogen bonds of the type I···N were observed, while π-π stacking interactions were absent in that particular case. researchgate.net The study of these intermolecular forces is crucial for understanding the solid-state properties of the compound and for crystal engineering. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a powerful technique for separating mixtures of compounds. For a substituted benzenesulfonamide (B165840) like this compound, both HPLC and TLC can be effectively employed.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of pharmaceutical compounds and their intermediates. For sulfonamides, reversed-phase HPLC is a commonly utilized mode. researchgate.net A typical HPLC system for the analysis of aromatic sulfonamides would consist of a stationary phase, a mobile phase, a pump to deliver the mobile phase, an injector, and a detector.

The separation mechanism in reversed-phase HPLC is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. researchgate.net A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. researchgate.netresearchgate.net The retention of a compound is influenced by its polarity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times. For a compound like this compound, the iodinated benzene ring provides significant hydrophobicity, while the amino and sulfonamide groups contribute polarity.

The choice of chromatographic conditions is critical for achieving good separation. A C8 or C18 column is often suitable for the separation of sulfonamides. wu.ac.th The mobile phase composition can be optimized to achieve the desired resolution. A gradient elution, where the composition of the mobile phase is changed over time, can be employed to separate compounds with a wide range of polarities. wu.ac.th Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs UV light. sielc.com

Below is an illustrative example of HPLC conditions that could be adapted for the analysis of this compound, based on methods developed for similar aromatic sulfonamides.

Table 1: Illustrative HPLC Parameters for the Analysis of Aromatic Sulfonamides

Parameter Condition
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.th
Mobile Phase Acetonitrile and an aqueous buffer (e.g., phosphate (B84403) buffer) researchgate.net
Elution Mode Gradient wu.ac.th
Flow Rate 1.0 mL/min wu.ac.th
Column Temperature 25 °C wu.ac.th
Detection Wavelength 254 nm or 265 nm wu.ac.th

| Injection Volume | 5 µL wu.ac.th |

Note: The conditions in this table are based on established methods for other sulfonamides and would require optimization for the specific analysis of this compound.

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for monitoring reactions, identifying compounds, and determining the purity of a sample. In the context of this compound, TLC can be used to quickly assess the presence of impurities or starting materials.

For the analysis of sulfonamides, silica (B1680970) gel is the most commonly used stationary phase for normal-phase TLC. oup.com The mobile phase, or eluent, is typically a mixture of organic solvents. The choice of mobile phase is crucial for achieving good separation. A common starting point for developing a TLC method is a mixture of a less polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). silicycle.com The polarity of the mobile phase is adjusted to achieve optimal separation, with the goal of having the retention factor (Rf) of the target compound between 0.2 and 0.4. silicycle.com

Due to the basic nature of the primary amine in this compound, tailing of the spot on the silica gel plate may occur. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), to the mobile phase. silicycle.com

Visualization of the separated spots on the TLC plate can be achieved by various methods. Since this compound contains an aromatic ring, it should be visible under UV light (typically at 254 nm). chemistryhall.com Additionally, various chemical stains can be used for visualization. For primary amines, a ninhydrin (B49086) stain is often effective, which typically produces a colored spot upon heating. Another general stain that can be used for many organic compounds is potassium permanganate.

The following table provides examples of TLC systems that are commonly used for the analysis of amine-containing and sulfonamide compounds.

Table 2: Example TLC Systems for the Analysis of Aromatic Amines and Sulfonamides

Stationary Phase Mobile Phase (Eluent) Visualization Method
Silica Gel F254 Chloroform-Methanol (e.g., 89:11 v/v) researchgate.net UV light (254 nm), Potassium Permanganate stain
Silica Gel F254 Ethyl Acetate-Hexanes (varying ratios) silicycle.com UV light (254 nm), Iodine vapor

Note: The mobile phases listed are starting points and would need to be optimized to achieve the best separation for this compound and its specific derivatives.

Theoretical and Computational Chemistry Investigations of 2 4 Iodobenzenesulfonyl Ethan 1 Amine

Quantum Chemical Calculations

Theoretical and computational chemistry provide profound insights into the intrinsic properties of molecules, elucidating electronic structure, stability, and reactivity without the need for empirical measurement. For 2-(4-Iodobenzenesulfonyl)ethan-1-amine, quantum chemical calculations serve as a powerful tool to predict its behavior at a molecular level. These investigations are typically performed using sophisticated software packages that can solve approximations of the Schrödinger equation.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between computational cost and accuracy for studying the electronic properties of molecules. researchgate.netresearchgate.net This method is used to determine the molecule's ground-state geometry, where the forces on all atoms are minimized, and to calculate a wide array of electronic properties. researchgate.net For a molecule like this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of its most stable conformation.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Functionals: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used choice as it often yields results that are in good agreement with experimental data for a variety of organic molecules. researchgate.netgrafiati.comekb.eg It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior. aps.org

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a popular choice for achieving high accuracy. This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy atoms and hydrogen to better describe lone pairs and non-covalent interactions, as well as polarization functions (d,p) to allow for more flexibility in the orbital shapes. researchgate.netgrafiati.comekb.eg

The combination of the B3LYP functional with the 6-311++G(d,p) basis set represents a robust level of theory for optimizing the geometry and calculating the electronic properties of this compound. grafiati.comekb.eg

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Following geometry optimization, vibrational frequency calculations are typically performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov

The predicted vibrational modes can be complex, often involving the coupled motion of several atoms. To understand the precise nature of these vibrations, a Potential Energy Distribution (PED) analysis is conducted. nih.gov PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, or torsional rotations) to each calculated vibrational mode. nih.govmdpi.com This allows for unambiguous assignment of the peaks in the theoretical spectra, which can then be compared with experimental FTIR and FT-Raman data for validation of the computational model. mdpi.com

Table 1: Illustrative PED Analysis for Key Functional Groups

Calculated Frequency (cm⁻¹)Assignment (PED Contribution %)Vibrational Mode
~3400-3300ν(N-H) (>85%)N-H Asymmetric & Symmetric Stretching
~3100-3000ν(C-H) (Ar) (>90%)Aromatic C-H Stretching
~2950-2850ν(C-H) (Al) (>90%)Aliphatic C-H Stretching
~1600-1450ν(C=C) (>70%)Aromatic C=C Stretching
~1350-1300νas(SO₂) (>80%)SO₂ Asymmetric Stretching
~1170-1140νs(SO₂) (>80%)SO₂ Symmetric Stretching
~1010β(C-H) (>60%)In-plane C-H Bending
~820γ(C-H) (>50%)Out-of-plane C-H Bending
~550ν(C-S) (>40%)C-S Stretching
~280ν(C-I) (>50%)C-I Stretching

Note: This table is illustrative and provides expected ranges and contributions for the specified functional groups. Actual values would be derived from specific DFT calculations on this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Charge Transfer Interactions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. youtube.comnih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: This orbital acts as an electron donor, and its energy level is related to the molecule's ionization potential. Regions of high HOMO density indicate sites susceptible to electrophilic attack. researchgate.net

LUMO: This orbital acts as an electron acceptor, and its energy is related to the electron affinity. researchgate.net Regions of high LUMO density indicate sites susceptible to nucleophilic attack. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. schrodinger.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the occupied to the unoccupied orbital. researchgate.netresearchgate.net This energy gap is also fundamental to predicting the electronic absorption spectra of the molecule, as it corresponds to the lowest energy electronic transition. nih.govschrodinger.com FMO analysis helps to explain the intramolecular charge transfer (ICT) interactions that occur within the molecule. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Properties

ParameterDescriptionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2
ΔE (Gap)ELUMO - EHOMO5.3

Note: These values are representative examples used to illustrate the output of an FMO analysis.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized Lewis-type structures (bonds and lone pairs). materialsciencejournal.org This method is particularly effective for studying intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled donor orbital to an empty acceptor orbital. materialsciencejournal.orgrsc.org

Table 3: Illustrative Second-Order Perturbation Analysis of Hyperconjugative Interactions via NBO

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Nσ(C-S)~1.5n → σ
LP(2) O₁σ(C-S)~2.0n → σ
LP(2) O₂σ(C-S)~2.0n → σ
π(C₁-C₂)π(C₃-C₄)~18.0π → π
σ(C-H)σ(C-S)~0.8σ → σ

Note: This table presents hypothetical but realistic examples of donor-acceptor interactions and their stabilization energies (E(2)) as determined by NBO analysis.

Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net The MEP is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions (most negative potential) are characterized by an excess of electron density and are associated with nucleophilic sites, which are attractive to electrophiles. In this compound, these would be concentrated around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the amine group.

Blue regions (most positive potential) indicate an electron-deficient area and are associated with electrophilic sites, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amine group and potentially the sulfur atom.

Green regions represent areas of neutral or near-zero potential.

The MEP surface is an invaluable tool for predicting how the molecule will interact with other molecules and for identifying the sites most likely to be involved in chemical reactions. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. nih.gov For this compound, these techniques can provide significant insights into its structural flexibility, energetic properties, and intermolecular interactions.

Conformational analysis of this compound involves identifying the molecule's stable three-dimensional shapes, or conformers, and determining their relative energies. The molecule possesses several rotatable bonds, primarily around the ethylamine (B1201723) and sulfonyl groups, leading to a complex potential energy surface.

Quantum chemical calculations would be employed to map this energy landscape. mdpi.com By systematically rotating key dihedral angles and calculating the corresponding single-point energies, a potential energy surface can be constructed. Minima on this surface correspond to stable conformers, while saddle points represent the transition states between them. The global minimum would indicate the most energetically favorable conformation of the molecule in a vacuum.

Key dihedral angles for analysis would include:

C(aryl)-S-C(ethyl)

S-C-C-N

Rotation of the 4-iodophenyl group

The resulting energy landscape would reveal the energy barriers to rotation and the populations of different conformers at thermal equilibrium, which are crucial for understanding the molecule's dynamic behavior and its interactions with other molecules.

Table 1: Hypothetical Relative Energies of Key Conformers for this compound

ConformerDihedral Angle (S-C-C-N)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Anti~180°0.0065
Gauche (+)~60°0.8517.5
Gauche (-)~-60°0.8517.5

Note: This data is illustrative and based on typical values for similar fragments. Actual values would require specific quantum chemical calculations.

Molecular dynamics (MD) simulations can predict how individual molecules of this compound might self-assemble into larger aggregates or supramolecular structures. nih.gov These simulations model the motion of atoms over time, governed by a force field that describes the inter- and intramolecular forces.

The key interactions driving aggregation would be:

Hydrogen Bonding: The amine (-NH2) group is a strong hydrogen bond donor, while the sulfonyl (-SO2) oxygens are acceptors. These interactions are expected to play a dominant role in forming defined assemblies.

Halogen Bonding: The iodine atom on the phenyl ring can act as a Lewis acidic halogen bond donor, interacting with Lewis bases like the amine or sulfonyl oxygen atoms of neighboring molecules. vulcanchem.com

π-π Stacking: The iodophenyl rings can stack on top of each other, contributing to the stability of aggregates.

Simulations would be initiated by placing numerous molecules in a simulation box with a solvent and running the simulation for an extended period (nanoseconds to microseconds). Analysis of the resulting trajectories would reveal preferred modes of aggregation, such as the formation of dimers, linear chains, or more complex three-dimensional networks. These predictions are vital for understanding the compound's solid-state packing and behavior in solution at high concentrations.

Mechanistic Computational Studies

Computational chemistry offers a window into the detailed mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

For this compound, computational studies can elucidate the pathways of its potential reactions, such as nucleophilic substitution at the sulfonyl group or reactions involving the primary amine. researchgate.netnih.gov

A common approach involves:

Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to find their lowest energy structures.

Transition State Searching: Algorithms are used to locate the transition state (a first-order saddle point on the potential energy surface) that connects the reactants and products. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.

For instance, in a reaction where the amine group acts as a nucleophile, computational methods could distinguish between a concerted pathway and a stepwise pathway involving a discrete intermediate. nih.gov The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes.

Table 2: Example of Calculated Geometric Parameters for a Hypothetical Transition State

ParameterReactant Complex (Å)Transition State (Å)Product Complex (Å)
C-N Bond (forming)>3.0~2.1~1.45
S-Cl Bond (breaking)~2.1~2.8>3.5

Note: This table illustrates how key bond distances change during a hypothetical nucleophilic attack reaction involving a sulfonyl chloride precursor. Data requires specific DFT calculations.

Once the stationary points (reactants, products, and transition states) on a reaction pathway have been characterized, statistical mechanics can be used to calculate important thermodynamic and kinetic parameters. researchgate.net

Thermodynamic Parameters:

Enthalpy of Reaction (ΔH): Calculated from the difference in the electronic energies and thermal corrections (including zero-point vibrational energy) between products and reactants.

Gibbs Free Energy of Reaction (ΔG): Determined by including entropic contributions. A negative ΔG indicates a spontaneous reaction.

Kinetic Parameters:

Activation Energy (Ea): The energy difference between the transition state and the reactants. This is a primary determinant of the reaction rate.

Rate Constants (k): Can be estimated using Transition State Theory (TST), which relates the rate constant to the Gibbs free energy of activation (ΔG‡).

These computational models allow for the quantitative prediction of reaction feasibility and speed under various conditions, providing invaluable guidance for experimental work.

Role of 2 4 Iodobenzenesulfonyl Ethan 1 Amine As a Synthetic Precursor and Building Block

Incorporation into Complex Organic Synthesis

The utility of 2-(4-Iodobenzenesulfonyl)ethan-1-amine in organic synthesis is primarily derived from its bifunctional nature. The primary amine allows for the formation of amides, sulfonamides, and imines, while the iodophenyl group serves as a handle for transition metal-catalyzed cross-coupling reactions. This dual reactivity enables its use as both a foundational core and an extensible component in the construction of complex molecules.

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide range of therapeutic agents. cbijournal.com this compound leverages this importance by acting as a precursor for novel, diversified sulfonamide derivatives. The primary amine group is nucleophilic and can readily react with various sulfonyl chlorides in the presence of a base, such as pyridine (B92270), to yield N-substituted sulfonamides. cbijournal.comorgsyn.org This reaction is a fundamental method for sulfonamide synthesis. cbijournal.com

Furthermore, the presence of the 4-iodo substituent on the phenyl ring offers a secondary point for diversification. After the initial formation of a new sulfonamide linkage at the amine terminus, the iodo group can be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents—including alkyl, alkenyl, alkynyl, and aryl groups—at a position distal to the newly formed sulfonamide bond. This two-pronged derivatization strategy enables the generation of large libraries of structurally diverse sulfonamides from a single, common precursor.

Reaction TypeReagent/CatalystFunctional Group Introduced at Amine
Sulfonylation Aryl/Alkyl Sulfonyl Chloride, BaseN-Aryl/Alkyl Sulfonamide
Acylation Carboxylic Acid/Acyl ChlorideN-Acyl Amide
Reductive Amination Aldehyde/Ketone, Reducing AgentSecondary/Tertiary Amine

This table illustrates potential reactions at the primary amine of this compound to create diversified derivatives.

A molecular scaffold is a core structure upon which a variety of functional groups can be systematically appended to build a family of related compounds. This compound is an exemplary scaffold for creating multi-functionalized molecules. The robust benzenesulfonyl core provides a rigid framework, while the amine and iodo functionalities serve as orthogonal synthetic handles for introducing molecular complexity.

The general strategy involves:

Protection/Derivatization of the Amine: The primary amine is typically first protected or reacted with a desired building block.

Cross-Coupling at the Iodo Position: The iodophenyl group is then modified via a cross-coupling reaction. This step is crucial for building the carbon skeleton and introducing key structural motifs.

Deprotection/Further Modification: The amine can be deprotected to reveal the primary amine for further reactions or to yield the final product.

This sequential and controlled approach allows chemists to build complex, three-dimensional structures with precisely placed functional groups, which is essential for optimizing interactions with biological targets.

Cross-Coupling ReactionCoupling PartnerCatalyst System (Typical)Group Introduced at Iodo-Position
Suzuki Coupling Boronic Acid/EsterPd(PPh₃)₄, BaseAryl, Heteroaryl, Alkyl
Sonogashira Coupling Terminal AlkynePdCl₂(PPh₃)₂, CuI, BaseAlkynyl
Heck Coupling AlkenePd(OAc)₂, Ligand, BaseAlkenyl
Buchwald-Hartwig Amination AminePd Catalyst, Ligand, BaseAryl/Alkylamino

This table showcases common cross-coupling reactions that can be performed on the iodophenyl ring of the scaffold to introduce diverse functionalities.

Applications in the Synthesis of Chiral Molecules

Chirality is a critical feature of many pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. tcichemicals.comyale.edu The synthesis of enantiomerically pure compounds, known as asymmetric synthesis, is therefore a major focus of modern chemistry. rsc.orgnih.gov

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org While this compound is itself achiral, it serves as a precursor to structures that can be employed in asymmetric synthesis.

The sulfonamide moiety is a key component of many well-established chiral auxiliaries, such as Ellman's tert-butanesulfinamide. mdpi.com These auxiliaries are highly effective in the asymmetric synthesis of chiral amines, which are ubiquitous in pharmaceuticals. yale.edu By reacting the primary amine of this compound with a chiral acid or by other means of resolution, it can be transformed into a chiral building block.

Furthermore, derivatives of this compound can be designed to function as chiral ligands for transition metal catalysts. The sulfonamide nitrogen and other introduced functional groups can coordinate to a metal center, creating a chiral environment that biases the outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product.

Advanced Chemical Probe Development and Screening Libraries

Chemical probes are small molecules used to study and manipulate biological systems, while screening libraries are large collections of compounds tested to identify new drug leads or probes. nih.govresearchgate.net The structural features of this compound make it an ideal starting point for both applications.

Its capacity for dual modification at the amine and iodo-positions allows for the rapid and efficient synthesis of large compound libraries using diversity-oriented synthesis principles. In this approach, a common core (the scaffold) is reacted with a wide variety of building blocks to generate a large number of structurally distinct products. nih.gov Such libraries can be used in high-throughput screening campaigns to identify "hits"—compounds that exhibit a desired biological activity. nih.gov Companies like Enamine curate extensive screening libraries, some of which are targeted toward specific biological families like kinases or GPCRs, and the building blocks used to create them often feature versatile functionality similar to that of this compound. enamine.netenamine.net

For chemical probe development, a lead compound identified from a screening library can be further optimized. The iodophenyl group is particularly useful here, as it can be used in the later stages of synthesis to attach reporter tags, such as fluorophores, biotin (B1667282) (for affinity purification), or photo-crosslinking groups, without altering the core pharmacophore responsible for biological activity.

Future Research Directions and Perspectives for 2 4 Iodobenzenesulfonyl Ethan 1 Amine

Development of Greener and More Efficient Synthetic Pathways

Traditional methods for synthesizing sulfonamides often involve harsh reagents and generate significant waste. Future research will likely focus on developing more environmentally benign and efficient synthetic routes to 2-(4-Iodobenzenesulfonyl)ethan-1-amine. This includes the exploration of catalytic systems that minimize waste and the use of safer solvents. For instance, moving away from stoichiometric reagents like chlorosulfonic acid towards catalytic approaches for sulfonation would be a significant step forward. mdpi.comorganic-chemistry.org

Furthermore, the principles of green chemistry could be applied to the entire synthetic sequence. This might involve utilizing flow chemistry to improve reaction control and safety, particularly for highly exothermic reactions like sulfonation. mdpi.comgoogle.com The development of one-pot or tandem reactions that reduce the number of intermediate purification steps would also contribute to a more sustainable process.

Synthetic Strategy Traditional Approach Potential Green Alternative Key Advantages
Sulfonation Chlorosulfonic AcidCatalytic SO3 or Sulfamic AcidReduced waste, safer reagents
Reaction Conditions Batch ProcessingContinuous Flow SynthesisImproved heat transfer, enhanced safety, scalability
Solvent Usage Halogenated SolventsBio-based solvents, waterReduced environmental impact
Purification Column ChromatographyCrystallization, Solvent ExtractionReduced solvent consumption and waste

This table presents a hypothetical comparison of traditional versus potential green synthetic approaches for compounds like this compound.

Exploration of Novel Reactivity and Transformation Pathways

The presence of both a primary amine and an aryl iodide in this compound offers a rich playground for exploring novel chemical transformations. The aryl iodide moiety is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which could be used to introduce molecular complexity. Future research could focus on leveraging this reactivity to synthesize a library of derivatives with diverse functionalities.

The sulfonamide group itself can influence the reactivity of the molecule and can be a site for further chemical modification. researchgate.net Investigations into the intramolecular reactions between the amine and the functionalized aryl ring could lead to the discovery of new heterocyclic scaffolds. The development of novel iodine-mediated reactions could also provide new avenues for the functionalization of this compound. mdpi.comresearchgate.net

Application of Advanced Spectroscopic and In-situ Monitoring Techniques

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and transformations of this compound can be achieved through the application of advanced spectroscopic techniques. Techniques such as in-situ FTIR, Raman, and NMR spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products, allowing for precise process control and optimization. mt.com

For structural elucidation of novel derivatives, advanced NMR techniques (e.g., 2D NMR) and high-resolution mass spectrometry will be indispensable. researchgate.netmdpi.com Rotational spectroscopy, a high-resolution technique, could be employed to unambiguously determine the conformational preferences of the molecule in the gas phase, providing valuable data for computational modeling. kcl.ac.uk

Analytical Technique Application in Research Information Gained
In-situ FTIR/Raman Real-time reaction monitoring of synthesisReaction kinetics, intermediate detection, endpoint determination
Process NMR Online analysis of reaction mixturesQuantitative analysis of components, mechanistic insights
High-Resolution MS Characterization of products and impuritiesAccurate mass determination, molecular formula confirmation
2D NMR (COSY, HSQC, HMBC) Structural elucidation of complex derivativesConnectivity of atoms, stereochemistry
Rotational Spectroscopy Conformational analysisPrecise molecular geometry, rotational constants

This table illustrates the potential applications of advanced spectroscopic techniques in the study of this compound.

Integration with Automated Synthesis and High-Throughput Experimentation

The exploration of the vast chemical space accessible from this compound can be significantly accelerated through the integration of automated synthesis and high-throughput experimentation (HTE). acs.orgacs.orgnih.gov Automated platforms can perform a large number of reactions in parallel, allowing for the rapid screening of reaction conditions, catalysts, and substrates. acs.org

For instance, an automated system could be programmed to perform a matrix of Suzuki coupling reactions with a diverse set of boronic acids, quickly identifying the optimal conditions for each transformation. The resulting library of compounds could then be screened for biological activity or material properties using high-throughput methods. nih.govnih.gov This approach would dramatically increase the efficiency of drug discovery and materials science research programs centered around this scaffold.

Synergistic Application of Experimental and Computational Methodologies

The combination of experimental work with computational modeling offers a powerful approach to understanding and predicting the behavior of this compound. Density Functional Theory (DFT) calculations can be used to predict molecular properties such as geometry, vibrational frequencies, and electronic structure. nih.govresearchgate.netnih.gov This information can aid in the interpretation of spectroscopic data and provide insights into the reactivity of the molecule. researchgate.netresearchgate.net

Computational docking studies can be used to predict the binding affinity of derivatives of this compound to biological targets, guiding the design of new potential therapeutic agents. rsc.orgnih.govnih.gov Molecular dynamics simulations can provide insights into the conformational dynamics of the molecule and its interactions with its environment. The synergy between in silico predictions and in vitro or in vivo experiments can significantly streamline the research and development process.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Iodobenzenesulfonyl)ethan-1-amine, and how are intermediates characterized?

  • Methodological Answer : A common approach involves sulfonylation of ethan-1-amine derivatives. For example, iodobenzenesulfonyl chloride can react with 2-aminoethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide bond. Key intermediates, such as 2-(4-iodobenzenesulfonyl)ethyl intermediates, are purified via column chromatography and characterized using IR spectroscopy (SO₂ stretching at 1150–1300 cm⁻¹) and LC-MS (e.g., [M-H]⁻ peaks) . Yield optimization typically requires controlling reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) .

Q. How is this compound structurally validated in academic research?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance:

  • ¹H NMR : Aromatic protons from the iodobenzene ring appear as doublets (δ 7.6–8.2 ppm, J = 8–10 Hz). The ethanamine chain shows peaks at δ 2.8–3.5 ppm (methylene groups adjacent to sulfonyl) and δ 1.5–2.2 ppm (NH₂, broad singlet after D₂O exchange).
  • HRMS : Expected molecular ion [M+H]⁺ matches the theoretical mass (C₈H₁₀IN₂O₂S⁺ = 373.94 g/mol). Discrepancies >2 ppm require re-evaluation of purity or isotopic patterns .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to improve yield and purity of this compound?

  • Methodological Answer :

  • Stepwise Monitoring : Use TLC or inline UV monitoring to track intermediate formation (e.g., sulfonylation completion). Adjust reaction time based on the disappearance of starting material peaks in LC-MS .
  • Purification : Employ gradient elution in HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to separate sulfonamide byproducts. Recrystallization in ethanol/water (7:3 v/v) enhances crystalline purity .
  • Yield Challenges : Iodine’s steric bulk may reduce sulfonylation efficiency. Substituting DMF with THF or adding catalytic KI (to solubilize iodide) can improve reactivity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • NMR Discrepancies : If aromatic proton splitting patterns deviate from expected doublets (e.g., due to rotameric forms of the sulfonamide), variable-temperature NMR (VT-NMR) at −40°C to 80°C can stabilize conformers for clearer analysis .
  • Mass Spec Anomalies : Isotopic patterns for iodine (M+2 peak ≈ 100% of M⁺ due to ¹²⁷I/¹²⁹I) must align with theoretical values. Deviations suggest halogen exchange or contamination; verify via elemental analysis .

Q. How is this compound utilized in studying enzyme interactions or biochemical pathways?

  • Methodological Answer : The iodine atom serves as a heavy atom for X-ray crystallography in protein-ligand studies. For example:

  • Protease Inhibition : The sulfonamide group can act as a transition-state analog in serine protease assays. Pre-incubate the compound with trypsin/chymotrypsin (pH 7.4, 37°C) and measure residual activity via fluorogenic substrates .
  • Radiolabeling : Replace iodine-127 with iodine-125 for tracer studies in metabolic pathways. Purify via radio-HPLC and validate incorporation using autoradiography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.